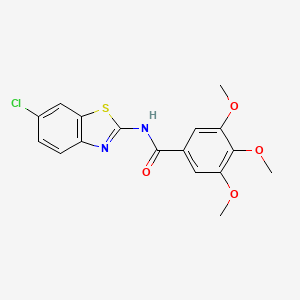

N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a benzothiazole derivative featuring a 3,4,5-trimethoxybenzamide moiety. The 6-chloro substituent on the benzothiazole ring enhances lipophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4S/c1-22-12-6-9(7-13(23-2)15(12)24-3)16(21)20-17-19-11-5-4-10(18)8-14(11)25-17/h4-8H,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDIANQHGYMPMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Benzimidazole Derivatives

- N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (Compound 22) : Structural Features: Replaces benzothiazole with a benzimidazole core and introduces a cyano group at position 5(6). Synthesis: Reacts 2-amino-5(6)-cyanobenzimidazole with 3,4,5-trimethoxybenzoyl chloride in toluene. Key Data: Melting point 247–250°C; distinct $ ^1H $-NMR signals at δ 7.94 (Harom) and 12.75 ppm (NHbenzimidazole).

Aryl-Substituted Benzamide Analogs

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide :

- Structural Features : Simplifies the heterocyclic moiety to a bromophenyl group.

- Synthesis : Condensation of 4-bromoaniline with 3,4,5-trimethoxybenzoyl chloride in benzene.

- Key Data : Crystal structure reveals N–H···O hydrogen bonding along the [101] axis, influencing packing and stability.

- Biological Relevance : Aryl amides are explored for enzyme inhibition and cytotoxicity, though activity varies with substituents.

- N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide : Structural Features: Substitutes benzothiazole with a hydroxyphenyl group.

Complex Hybrid Structures with Additional Functional Groups

- N-[1-(Furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide : Structural Features: Incorporates a furan ring and an enone-acrylamide linker. Synthesis: Reaction of oxazolone derivatives with isopropylamine or aryl amines. Key Data: Melting points range from 241–263°C; $ ^13C $-NMR signals at δ 164.24 (C=O amide) and 145.19 ppm (furan carbons) . Biological Relevance: These compounds are evaluated for cytotoxicity, particularly against cancer cell lines like MCF-7 .

Comparative Data Table

Key Findings and Implications

- Chloro and methoxy groups increase lipophilicity, aiding membrane permeability, while furan or acrylamide linkers in analogs introduce conformational flexibility .

- Synthetic Accessibility :

- Biological Performance :

- Hydroxyphenyl derivatives show neuroactivity, whereas furan-acrylamide hybrids demonstrate cytotoxicity, underscoring the need for tailored substituents .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic compound that belongs to the benzothiazole family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. The benzothiazole moiety is known for its diverse pharmacological properties, making it a significant focus in medicinal chemistry.

Chemical Structure

The chemical formula of this compound is . Its structure features a benzothiazole ring substituted with a chloro group and a trimethoxybenzamide side chain.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 8 µg/mL for some derivatives .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Inhibition (%) |

|---|---|---|---|

| 2bF | Staphylococcus aureus | 8 | 98 |

| 2bB | Enterococcus faecalis | 8 | 95 |

| TCC (Reference) | Staphylococcus aureus | 16 | 90 |

These results suggest that the incorporation of halogen substituents enhances the antimicrobial efficacy of benzothiazole derivatives.

Antitumor Activity

The antitumor potential of this compound has also been investigated. Studies indicate that similar benzothiazole compounds possess cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown moderate to excellent activity against breast cancer cells (MCF-7) and colon adenocarcinoma cells .

Table 2: Cytotoxicity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | MCF-7 | 24.5 |

| Compound B | Colon Adenocarcinoma | 27.8 |

| Control | MCF-10A (Normal) | >100 |

The IC50 values indicate that these compounds can effectively inhibit tumor cell growth while exhibiting lower toxicity to non-malignant cells.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Benzothiazole derivatives are known to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial and cancer cells, leading to cell death.

- Interference with Cellular Signaling Pathways : The compounds may disrupt signaling pathways critical for cell survival and proliferation.

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives in clinical settings:

- Study on Antibacterial Efficacy : A study published in Antibiotics demonstrated that a series of benzothiazole derivatives exhibited superior antibacterial activity compared to standard antibiotics like Triclocarban (TCC) against resistant strains of bacteria .

- Antitumor Research : In another study focusing on the cytotoxicity of benzothiazole derivatives against breast cancer cells, researchers found that specific structural modifications significantly enhanced their antitumor activity while maintaining low toxicity towards normal cells .

Q & A

Q. What are the recommended synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via a two-step process: (1) preparation of 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid using thionyl chloride, and (2) coupling with 2-amino-6-chlorobenzothiazole under anhydrous conditions. Key optimization parameters include:

- Solvent choice : Dichloromethane or DMF are preferred for their ability to dissolve both aromatic acyl chlorides and heterocyclic amines .

- Catalyst : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances nucleophilic acyl substitution efficiency .

- Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

A combination of spectroscopic and chromatographic methods is essential:

- 1H/13C NMR : Key signals include the methoxy groups (δ ~3.7–3.9 ppm for 1H; δ ~55–60 ppm for 13C) and the benzothiazole aromatic protons (δ ~7.2–8.1 ppm) .

- Mass spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]+) at m/z 407.0432 (calculated for C17H16ClN2O4S) .

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95% recommended) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Prioritize assays aligned with structural analogs:

- Enzyme inhibition : α-Glucosidase or acetylcholinesterase inhibition assays (IC50 determination) using spectrophotometric methods .

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with EC50 calculations .

- Solubility : Use the shake-flask method in PBS (pH 7.4) or simulated biological fluids to guide formulation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Single-crystal X-ray diffraction is critical:

- Crystal growth : Slow evaporation of a saturated DCM/hexane solution at 4°C yields suitable crystals .

- Data collection : Use a Mo-Kα source (λ = 0.71073 Å) and SHELX programs for structure solution and refinement. Key parameters include torsion angles (e.g., C6-Cl bond orientation) and intermolecular interactions (e.g., π-π stacking of benzothiazole rings) .

- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian 16) to identify steric clashes or electronic effects .

Q. How should conflicting bioactivity data between similar derivatives be analyzed?

Case example: If analog 4a (IC50 = 1.2 µM) shows stronger α-glucosidase inhibition than 4d (IC50 = 8.7 µM) , conduct:

- SAR analysis : Map substituent effects (e.g., electron-withdrawing vs. donating groups on the benzothiazole ring) using Hammett constants .

- Molecular docking : AutoDock Vina or Schrödinger Suite can model ligand-enzyme interactions (e.g., hydrogen bonding with catalytic residues Asp349/Arg439) .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy calculations (MM-PBSA) to quantify thermodynamic contributions .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

- Process optimization : Replace batch reactors with flow chemistry setups to enhance heat/mass transfer and reduce side products .

- Purification : Use automated flash chromatography (Biotage Isolera) with gradients of ethyl acetate/hexane (20–80%) for large-scale separations .

- Quality control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress .

Methodological Notes

- Contradictory data : If crystallographic and computational models disagree on molecular planarity, prioritize experimental data but re-examine DFT functional/basis set choices (e.g., B3LYP/6-311++G** vs. M06-2X) .

- Biological assays : Normalize cytotoxicity data to positive controls (e.g., doxorubicin for cancer cells) and account for solvent effects (DMSO ≤ 0.1% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.